6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
6-(2-methoxyphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclopropane and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core through a cyclization reaction. The reaction conditions often involve the use of strong bases such as potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction, where nucleophiles such as amines or thiols replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for deprotonation followed by nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity. It may serve as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure imparts rigidity, making it useful in the development of advanced materials with specific mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: It can be employed as an intermediate in the synthesis of more complex molecules used in various industrial applications
Mechanism of Action
The mechanism of action of 6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for a unique mode of binding, which can lead to selective inhibition or activation of biological pathways. Detailed studies on its binding kinetics and affinity are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile: This compound shares a similar spirocyclic core but differs in the substituents attached to the ring system.
2-oxa-6-azaspiro[3.3]heptane:
Uniqueness
6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of the 2-methoxyphenyl group, which imparts specific electronic and steric properties. This makes it a valuable scaffold for designing molecules with tailored biological activities. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry.
Properties
CAS No. |
1551800-98-6 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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